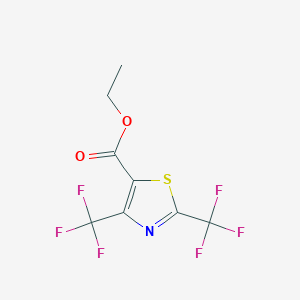

2,4-双三氟甲基噻唑-5-羧酸乙酯

描述

“2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester” is a derivative of thiazole, a class of five-membered heterocyclic compounds containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on the thiazole ring greatly affect the biological outcomes .

Synthesis Analysis

The synthesis of “2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester” involves adding the compound to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius . After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water . The organic layer is separated and the water layer is extracted three times with ethyl acetate . The combined organic layers are dried with anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule . The yield is reported to be 99% .Molecular Structure Analysis

Thiazoles contain sulfur and nitrogen at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学研究应用

便利的合成方法

该化合物在合成化学中用于通过光解来开发噻唑-5-羧酸酯,展示了其在促进杂环化合物合成中的作用。此过程涉及在三氟乙酸和硫酰胺存在下进行光解,从而获得中等产率的噻唑-5-羧酸酯,突出了其在合成有机化学中的效用(Fong 等,2004)。

与酰胺基氰基酯的反应

它与酰胺基氰基酯反应生成取代的氨基噻唑,突出了其在氨基噻唑衍生物合成中的重要性。此反应途径对于在制药等各个领域具有潜在应用的化合物的创建至关重要(Golankiewicz 等,1985)。

生物活性化合物中的中间体

它作为生物活性化合物(如噻唑羧酸)合成中的重要中间体。这突出了其在制药行业开发新药和治疗剂中的重要性(袁彪等,2016)。

噻唑并[5,4-d]嘧啶及其相关化合物的合成

其衍生物已用于噻唑并嘧啶衍生物的合成中,展示了其在创建具有在药物化学和药物设计中潜在应用的各种杂环化合物方面的效用(El‐Emary 和 Khodairy,2006)。

三氟甲基杂环化合物的多用途中间体

它是合成各种三氟甲基杂环化合物的多用途中间体,展示了其在创建三氟甲基基团化合物的关键作用,而三氟甲基基团化合物因其独特的化学性质和在制药等各个领域的潜在应用而受到关注(Honey 等,2012)。

属性

IUPAC Name |

ethyl 2,4-bis(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6NO2S/c1-2-17-5(16)3-4(7(9,10)11)15-6(18-3)8(12,13)14/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCRKLXFNVHZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)

amine](/img/structure/B2725027.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone oxalate](/img/structure/B2725029.png)